1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine
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Overview
Description
1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine is a compound that features a unique structure combining an imidazole ring with a guanidine group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The imidazole ring is known for its presence in many biologically active molecules, while the guanidine group is recognized for its strong basicity and ability to form stable complexes with various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia, followed by methylation to introduce the 1-methyl group.
Introduction of the Guanidine Group: The guanidine group can be introduced by reacting the methylated imidazole with cyanamide under acidic conditions, followed by hydrolysis to yield the desired guanidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the guanidine group, where nucleophiles such as amines or thiols can replace one of the guanidine’s substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its interactions with enzymes and receptors, potentially leading to new insights into biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine exerts its effects involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the guanidine group can form strong ionic bonds with negatively charged biomolecules. These interactions can modulate the activity of enzymes, alter receptor binding, and influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Lacks the guanidine group, making it less basic and less capable of forming stable complexes with biomolecules.
2-Methylimidazole: Similar in structure but with the methyl group at a different position, leading to different chemical properties and reactivity.
Guanidine: Lacks the imidazole ring, resulting in different biological activity and chemical behavior.
Uniqueness
1-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)guanidine is unique due to the combination of the imidazole ring and guanidine group, which imparts distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H11N5 |
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Molecular Weight |
141.18 g/mol |
IUPAC Name |
2-(1-methyl-4,5-dihydroimidazol-2-yl)guanidine |
InChI |
InChI=1S/C5H11N5/c1-10-3-2-8-5(10)9-4(6)7/h2-3H2,1H3,(H4,6,7,8,9) |
InChI Key |
SPJLZMYUURTDLH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1N=C(N)N |
Origin of Product |
United States |
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